1-Acetylindoline-4-carbonitrile
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Overview
Description
1-Acetylindoline-4-carbonitrile is a chemical compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs, making it an important scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetylindoline-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of indoline with acetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like toluene or acetonitrile .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of palladium-catalyzed reactions and other advanced catalytic systems can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Acetylindoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Acetylindoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in the study of biological pathways and as a probe for enzyme activity.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Acetylindoline-4-carbonitrile involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-Acetylindoline: Similar in structure but lacks the nitrile group.
Indoline-4-carbonitrile: Similar but lacks the acetyl group.
1-Acetyl-5-nitroindoline: Contains a nitro group instead of a nitrile group .
Uniqueness: 1-Acetylindoline-4-carbonitrile is unique due to the presence of both acetyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-acetyl-2,3-dihydroindole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8(14)13-6-5-10-9(7-12)3-2-4-11(10)13/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWGVXNSVQEZJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C=CC=C21)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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